An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Chloroethoxy)butane
An In-depth Technical Guide to the Spectroscopic Data of 1-(2-Chloroethoxy)butane
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-(2-Chloroethoxy)butane. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also insights into the experimental methodologies and the causal relationships between the molecular structure and the observed spectral features.
Introduction to 1-(2-Chloroethoxy)butane
1-(2-Chloroethoxy)butane, with the chemical formula C₆H₁₃ClO, is a chloroalkyl ether.[1] Its molecular structure consists of a butyl group linked via an ether oxygen to a 2-chloroethyl group. This bifunctional nature makes it a potentially useful intermediate in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. This guide is built upon the foundational principles of spectroscopic analysis, ensuring a self-validating approach to data interpretation.
Molecular Structure and Spectroscopic Correlation
The structural features of 1-(2-Chloroethoxy)butane directly influence its spectroscopic signatures. The presence of a butyl chain, an ether linkage, and a chloroalkane moiety gives rise to characteristic signals in its NMR, IR, and mass spectra. Understanding these correlations is key to a thorough interpretation of the data.
Figure 1. Molecular structure of 1-(2-Chloroethoxy)butane with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Chloroethoxy)butane, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(2-Chloroethoxy)butane is expected to show distinct signals for the protons on the butyl and chloroethyl moieties. The chemical shift of each proton is influenced by the electronegativity of the nearby oxygen and chlorine atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of 1-(2-Chloroethoxy)butane is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
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Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence, such as a simple pulse-acquire sequence, is used.
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Acquisition Parameters: Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.
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Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
Data Interpretation
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H¹ (CH₃) | ~0.9 | Triplet | 3H | ~7.4 |
| H² (CH₂) | ~1.4 | Sextet | 2H | ~7.4, ~7.1 |
| H³ (CH₂) | ~1.6 | Quintet | 2H | ~7.1, ~6.8 |
| H⁴ (O-CH₂) | ~3.5 | Triplet | 2H | ~6.8 |
| H⁵ (O-CH₂) | ~3.7 | Triplet | 2H | ~5.8 |
| H⁶ (Cl-CH₂) | ~3.6 | Triplet | 2H | ~5.8 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
The downfield shifts of the methylene protons at positions 4, 5, and 6 are due to the deshielding effect of the electronegative oxygen and chlorine atoms. The triplet for the terminal methyl group (H¹) and the complex multiplets for the internal methylene groups (H² and H³) are characteristic of a butyl chain. The two triplets for the ethoxy protons (H⁵ and H⁶) indicate their coupling to each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H spectrum, but with the carbon probe. A proton-decoupled pulse sequence is standard, which results in a spectrum of singlets for each unique carbon atom.
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Acquisition Parameters: A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans (often several hundred to thousands) are required to obtain a good signal-to-noise ratio.
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Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.
Data Interpretation
| Assignment | Chemical Shift (ppm) |
| C¹ (CH₃) | ~13.9 |
| C² (CH₂) | ~19.4 |
| C³ (CH₂) | ~31.8 |
| C⁴ (O-CH₂) | ~70.5 |
| C⁵ (O-CH₂) | ~71.2 |
| C⁶ (Cl-CH₂) | ~42.7 |
Note: These are approximate chemical shifts and can vary with experimental conditions.
The carbon attached to the chlorine atom (C⁶) is significantly downfield due to the strong deshielding effect of the halogen. The carbons attached to the ether oxygen (C⁴ and C⁵) are also shifted downfield. The aliphatic carbons of the butyl chain (C¹-C³) appear at characteristic upfield chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a liquid sample like 1-(2-Chloroethoxy)butane, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
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Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used. A background spectrum of the clean salt plates is first recorded.
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Acquisition: The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then converted to a spectrum via a Fourier transform.
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Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2850-3000 | C-H stretch | Alkane (butyl and ethyl groups) |
| 1450-1470 | C-H bend | Alkane |
| 1050-1150 | C-O stretch | Ether |
| 650-800 | C-Cl stretch | Chloroalkane |
The most prominent features in the IR spectrum of 1-(2-Chloroethoxy)butane are the strong C-H stretching vibrations just below 3000 cm⁻¹, the strong C-O stretching vibration of the ether group in the fingerprint region, and the C-Cl stretching vibration at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of a mixture before they enter the mass spectrometer.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation
The mass spectrum of 1-(2-Chloroethoxy)butane will show a molecular ion peak (M⁺•) corresponding to its molecular weight (136.07 g/mol for the ³⁵Cl isotope and 138.07 g/mol for the ³⁷Cl isotope, in an approximate 3:1 ratio).[1] The spectrum will also display a series of fragment ions resulting from the cleavage of the molecular ion.
Key Fragment Ions:
| m/z | Proposed Fragment | Significance |
| 136/138 | [C₆H₁₃ClO]⁺• | Molecular ion peak |
| 87 | [C₄H₉O]⁺ | Loss of CH₂CH₂Cl |
| 63/65 | [CH₂CH₂Cl]⁺ | Chloroethyl fragment |
| 57 | [C₄H₉]⁺ | Butyl cation (base peak) |
The base peak at m/z 57 corresponds to the stable butyl cation, formed by the cleavage of the C-O bond. The presence of the isotopic pattern for chlorine (M and M+2 peaks in a 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.
Figure 2. A generalized workflow for the spectroscopic analysis of an organic compound.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-(2-Chloroethoxy)butane. The data presented in this guide, from the chemical shifts in NMR to the characteristic absorptions in IR and the fragmentation patterns in MS, are all consistent with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their work.
References
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PubChem. 1-(2-Chloroethoxy)butane. National Center for Biotechnology Information. [Link]
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Spectral Database for Organic Compounds (SDBS). Butyl 2-chloroethyl ether, SDBS No. 18878. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
